4-Hydroxy-2-phenylbutanoic acid

Physicochemical Properties Lipophilicity Regioisomer Comparison

Standard phenylbutanoic acid regioisomers (e.g., CAS 4263-93-8) lack the specific substitution pattern required for chiral synthesis or enzyme specificity assays. This 4-hydroxy-2-phenyl derivative offers: - Predicted XLogP3-AA 1.1, favoring organic-phase partitioning - Aqueous solubility ~129.8 g/L - 12× higher than its regioisomer, reducing DMSO dependence - ≥95% purity, suitable for reductase/ hydroxylase stereospecificity studies Available for research use only. Shipped ambient under inert atmosphere.

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 6837-26-9
Cat. No. B3056023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-2-phenylbutanoic acid
CAS6837-26-9
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCO)C(=O)O
InChIInChI=1S/C10H12O3/c11-7-6-9(10(12)13)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)
InChIKeyIHHCLRGIMQKYPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-2-phenylbutanoic acid: Basic Properties & Procurement


4-Hydroxy-2-phenylbutanoic acid (CAS 6837-26-9), also known as α-(2-Hydroxyethyl)benzeneacetic acid, is a gamma-hydroxy carboxylic acid with a phenyl substituent at the C2 position [1]. It is a regioisomer of the industrially significant 2-hydroxy-4-phenylbutanoic acid (CAS 4263-93-8), a key intermediate for angiotensin-converting enzyme (ACE) inhibitors [2]. The compound has a molecular weight of 180.20 g/mol, a molecular formula of C10H12O3, and a predicted XLogP3-AA value of 1.1 [1]. It is commercially available with a minimum purity specification of 95% .

Regioisomer distinct from ACE inhibitor intermediate

Purity specification supports method consistency

Chiral building block for complex molecule synthesis

4-Hydroxy-2-phenylbutanoic acid: Non-Interchangeable with Analogs


Generic substitution of 4-hydroxy-2-phenylbutanoic acid with its regioisomer, 2-hydroxy-4-phenylbutanoic acid, or other hydroxy-phenylbutanoic acids is not a viable strategy for scientific applications. While these compounds share a molecular formula, their distinct substitution patterns lead to quantifiable differences in key physicochemical properties, such as lipophilicity and solubility . These differences directly impact their behavior in synthetic reactions, enzyme assays, and as chiral building blocks, where regio- and stereospecificity are critical [1]. Therefore, selection must be based on the specific structural requirements of the intended application.

Lipophilicity shift

Regioisomer substitution may alter organic-phase partitioning and chromatographic retention.

Solubility mismatch

Aqueous solubility may differ substantially, limiting direct transfer into water-based assays or formulations.

Regiospecific reactivity

Synthetic pathways and enzyme substrate fit are regioisomer-specific; ACE inhibitor precursor activity is not applicable.

4-Hydroxy-2-phenylbutanoic acid: Quantitative Comparison with Key Comparators


Lipophilicity vs. 2-Hydroxy-4-phenylbutanoic acid

The target compound exhibits a distinct lipophilicity profile compared to its regioisomer, a key intermediate for ACE inhibitors. 4-Hydroxy-2-phenylbutanoic acid has a predicted LogP (XLogP3-AA) value of 1.1 [1]. In contrast, the regioisomer 2-hydroxy-4-phenylbutanoic acid has a predicted LogP of approximately 0.62 based on KOWWIN v1.67 estimates . This quantitative difference indicates a higher preference for organic phases in the target compound, which can influence its behavior in liquid-liquid extractions, reversed-phase chromatography, and its partitioning in biological systems.

Lipophilicity vs. Regioisomer
Data to verify
XLogP3-AA 1.1 vs Est. LogP 0.62

Supports extraction and chromatography protocol optimization.

Computational prediction; experimental confirmation recommended.

Physicochemical Properties Lipophilicity Regioisomer Comparison

Aqueous Solubility vs. Regioisomer

Predicted aqueous solubility differs significantly between the two regioisomers. The target compound has a high estimated water solubility of approximately 129.8 g/L at 25°C, based on the WSKOW v1.41 model . In comparison, its regioisomer, 2-hydroxy-4-phenylbutanoic acid, is reported to be only sparingly soluble in water, with a calculated value of 11 g/L at 25°C . This more than ten-fold difference in predicted solubility is a critical factor for applications requiring high-concentration aqueous solutions or for biological assays where solubility limits can dictate experimental design.

Aqueous Solubility vs. Regioisomer
Data to verify
Est. 129.8 g/L vs Calc. 11 g/L

Supports aqueous-based assay and formulation development.

Model-based estimate; empirical solubility may vary.

Aqueous Solubility Formulation Regioisomer Comparison

Chiral Building Block vs. ACE Inhibitor Precursor

The application space for the two regioisomers is distinct and well-documented. 2-Hydroxy-4-phenylbutanoic acid is widely established as a crucial precursor for synthesizing various angiotensin-converting enzyme (ACE) inhibitors, including drugs like benazepril and enalapril [1]. The target compound, 4-hydroxy-2-phenylbutanoic acid, is not cited in this context. Instead, its applications are centered on its use as a more general chiral building block for the synthesis of complex organic molecules and as a substrate in enzyme-catalyzed reactions . This functional divergence is a direct consequence of the different position of the hydroxyl group, which alters the compound's suitability as a substrate for the specific reductases and subsequent coupling reactions required for ACE inhibitor synthesis.

Application Divergence
Class-level
Chiral building block | ACE inhibitor precursor

Supports application differentiation review.

Patent and literature review; class-level inference.

Chiral Synthesis Regiospecificity Drug Intermediate

Commercial Purity Standard and Availability

For procurement purposes, 4-hydroxy-2-phenylbutanoic acid is commercially available with a clearly defined minimum purity specification of 95% . This level of purity is essential for reproducible results in chemical synthesis and biological assays. While this is a standard specification for many research chemicals, it provides a verifiable quality benchmark against which alternative suppliers can be evaluated. The compound is also listed under the identifier NSC 176157, indicating its past inclusion in the National Cancer Institute's screening library, which adds a layer of historical traceability .

Commercial Purity Standard
Specification review
Min. Purity: 95%

Supports supplier qualification and method consistency.

Vendor specification; verify with batch CoA.

Purity Procurement Specifications

4-Hydroxy-2-phenylbutanoic acid: Recommended Research Applications


Chiral Building Block for Complex Synthesis

Given its distinct regioisomeric structure, 4-hydroxy-2-phenylbutanoic acid is well-suited as a chiral building block for the de novo synthesis of complex organic molecules that are not accessible via the ACE inhibitor precursor pathway of its regioisomer [1]. Its higher predicted lipophilicity (LogP 1.1) can be leveraged in reaction sequences where partitioning into organic solvents is advantageous for purification [2].

Enzyme Substrate Specificity and Regioselectivity Studies

This compound serves as an ideal probe for studying the regio- and stereospecificity of reductases, hydroxylases, and other enzymes that act on phenylbutanoic acid scaffolds. By comparing its enzymatic conversion with that of 2-hydroxy-4-phenylbutanoic acid, researchers can gain valuable insights into active site geometries and substrate recognition mechanisms [3].

Aqueous-Based Assay and Formulation Development

The compound's significantly higher predicted aqueous solubility (~129.8 g/L) compared to its regioisomer (11 g/L) makes it a superior candidate for designing experiments or formulations that require high-concentration aqueous solutions, potentially reducing the need for organic co-solvents like DMSO and minimizing associated assay interference .

Application
Selection Property
Validation Focus
Chiral building block synthesis
Regioisomeric structure and lipophilicity profile
Organic-phase partitioning efficiency
Enzyme regioselectivity studies
Phenylbutanoic acid scaffold with gamma-hydroxy group
Active site recognition and substrate conversion
Aqueous-based assay and formulation
High aqueous solubility profile
Solubility-dependent experimental design

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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